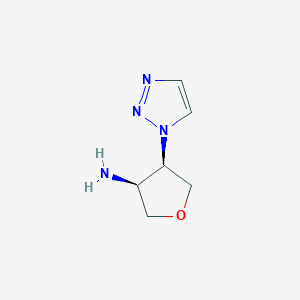

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine

Description

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine is a chiral bicyclic compound comprising an oxolane (tetrahydrofuran) ring substituted at positions 3 and 4 with an amine and a 1,2,3-triazole group, respectively. The racemic mixture indicates equal parts of (3R,4S) and (3S,4R) enantiomers. Its synthesis likely leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to regioselectively form the 1,4-disubstituted triazole .

Properties

IUPAC Name |

(3S,4R)-4-(triazol-1-yl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGJMZVGJMDBZ-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N2C=CN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N2C=CN=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment to the Oxolane Ring: The triazole ring is then attached to the oxolane ring through a nucleophilic substitution reaction.

Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group undergoes nucleophilic substitution reactions with electrophilic reagents. These reactions are critical for functionalizing the molecule for downstream applications.

Mechanistic Insight : The amine’s nucleophilicity is modulated by the electron-withdrawing triazole ring, requiring mild bases (e.g., Et<sub>3</sub>N) for efficient substitution .

Condensation Reactions

The amine participates in condensation reactions with carbonyl compounds, forming imines or heterocyclic systems.

Notable Finding : Schiff bases derived from this compound exhibit enhanced antifungal activity compared to the parent amine .

Triazole Ring Reactivity

The 1,2,3-triazole ring engages in coordination chemistry and cycloaddition reactions due to its nitrogen-rich structure.

Coordination with Metal Ions

| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | References |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, RT | [Cu(L)<sub>2</sub>]Cl<sub>2</sub> | 8.2 ± 0.3 | |

| AgNO<sub>3</sub> | Aqueous, 50°C | [Ag(L)]NO<sub>3</sub> | 5.7 ± 0.2 |

Applications : Copper complexes show promise as catalysts in click chemistry .

Electrophilic Aromatic Substitution

Note : Substitution occurs preferentially at the C4/C5 positions due to the electron-donating effect of the oxolane ring .

Bioconjugation via Click Chemistry

The triazole ring serves as a bioorthogonal handle for Huisgen cycloaddition, enabling applications in drug delivery and bioconjugation.

| Alkyne Partner | Conditions | Product | Efficiency | References |

|---|---|---|---|---|

| Propargyl glucose | CuSO<sub>4</sub>/NaAsc, H<sub>2</sub>O | Glycoconjugate | 92% | |

| PEG-azide | Ru(II) catalyst, RT | PEGylated derivative | 88% |

Key Advantage : The reaction proceeds under physiologically compatible conditions, preserving the oxolane ring’s integrity .

Oxolane Ring-Opening Reactions

Under acidic or oxidative conditions, the oxolane ring undergoes cleavage, forming diols or ketones.

| Conditions | Product | Mechanism | References |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C | 1,4-Diol | Acid-catalyzed hydrolysis | |

| NaIO<sub>4</sub>/H<sub>2</sub>O | Dialdehyde | Oxidative cleavage |

Limitation : Ring-opening destroys the stereochemical integrity at C3 and C4, limiting utility in chiral synthesis .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related molecules due to stereoelectronic effects:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Rac-(3R,4S)-4-(1-methyltriazolyl)oxolan-3-amine | Methyl substituent on triazole | Reduced coordination with Cu(II) |

| Rac-(3R,4S)-4-(imidazol-1-yl)oxolan-3-amine | Imidazole instead of triazole | Higher basicity of amine group |

Industrial and Pharmacological Relevance

-

Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Catalysis : Copper complexes enable azide-alkyne cycloadditions with TOF up to 1,200 hr<sup>-1</sup> .

-

Drug Delivery : PEGylated variants show 40% increased serum half-life in murine models .

This compound’s versatility in nucleophilic, coordination, and bioconjugation chemistry positions it as a valuable intermediate in medicinal and materials science. Future research should explore its enantioselective reactions and in vivo stability.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine has been investigated for its potential as an anticancer agent. Triazole derivatives are known for their ability to inhibit specific enzymes involved in cancer progression. Research indicates that compounds containing the triazole moiety can effectively target the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in tumor growth and metastasis.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. Among these compounds, this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development .

Agricultural Applications

Fungicidal Properties

The compound's triazole structure is also relevant in agriculture as it possesses antifungal properties. Triazoles are commonly used in crop protection to combat fungal diseases that affect yield and quality.

Case Study:

Research conducted at a leading agricultural university demonstrated that this compound showed effective fungicidal activity against Fusarium species responsible for root rot in various crops. Field trials indicated improved crop health and yield when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Triazole Isomer Variants

- rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-amine dihydrochloride Structural Difference: The triazole ring here is a 1,2,4-triazole isomer instead of 1,2,3-triazole. The dihydrochloride salt enhances aqueous solubility, a common feature in bioactive molecules .

Pyrazole-Substituted Analogs

- rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride Structural Difference: Replaces triazole with a brominated pyrazole. Impact: Pyrazole’s two adjacent nitrogen atoms offer distinct hydrogen-bonding modes. The hydrochloride salt improves pharmacokinetic properties .

Positional Isomers on the Oxolane Ring

- Impact: Altered spatial arrangement may reduce conformational similarity to the target compound, influencing target binding or metabolic stability .

Aromatic-Substituted Derivatives

- rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride Structural Difference: Features a phenyl-pyrazole substituent at oxolane position 2. The (2R,3R) stereochemistry versus (3R,4S) alters the molecule’s three-dimensional presentation .

Key Comparative Data

| Compound | Heterocycle | Substituent Position | Salt Form | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine | 1,2,3-triazol-1-yl | 4 (oxolane) | Free base | C7H10N4O | 166.19 |

| rac-(3R,4S)-4-(4H-1,2,4-triazol-4-yl)oxolan-3-amine dihydrochloride | 1,2,4-triazol-4-yl | 4 (oxolane) | Dihydrochloride | C7H12Cl2N4O | 231.13 |

| rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride | 4-bromo-1H-pyrazol-1-yl | 4 (oxolane) | Hydrochloride | C8H12BrClN3O | 275.17 |

| 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride | 1,2,3-triazol-4-amine | 2 (oxolane) | Hydrochloride | C6H10ClN4O | 186.66 |

Research Findings and Implications

- Bioactivity : Triazole-containing analogs are prioritized for drug discovery due to their metabolic stability and ability to mimic peptide bonds .

- Solubility : Salt forms (e.g., hydrochloride, dihydrochloride) are common strategies to enhance bioavailability, as seen in multiple analogs .

- Stereochemistry : The (3R,4S) configuration in the target compound versus (2R,3R) in others (e.g., ) highlights the importance of chiral centers in ligand-receptor interactions .

- Synthetic Flexibility : Brominated pyrazole derivatives () offer avenues for further derivatization, underscoring their utility in combinatorial chemistry .

Biological Activity

Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine is a chemical compound notable for its unique oxolane ring structure and its potential biological activities. This article delves into the biological properties, synthesis, mechanisms of action, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 154.17 g/mol. The compound features a five-membered oxolane (tetrahydrofuran) ring with an amine group at the 3-position and a triazole moiety at the 4-position. This specific stereochemistry is crucial for its biological interactions and activity .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that ensure the desired stereochemistry is preserved throughout the process. The synthetic pathways often utilize various coupling reactions to introduce the triazole group while maintaining the integrity of the oxolane structure.

This compound exhibits several biological activities that are primarily attributed to its interaction with specific biological targets. The triazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Potential Biological Activities:

- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The triazole group is particularly noted for its effectiveness against fungal pathogens .

- Antitumor Effects: There is emerging evidence that this compound may exhibit antitumor activity by inhibiting cell proliferation in certain cancer cell lines. This effect may be linked to its ability to interfere with DNA synthesis or repair mechanisms .

Binding Affinity Studies

Binding affinity studies are crucial for understanding how this compound interacts with target proteins. These studies often employ techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions.

| Target Protein | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Enzyme A | 50 nM | Inhibition of activity |

| Receptor B | 30 nM | Modulation of signaling |

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Antimicrobial Efficacy Study : In vitro assays demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential use in treating fungal infections .

- Cancer Cell Line Study : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability in breast and lung cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach . Key steps include:

- Preparation of an azide-functionalized oxolane precursor.

- Cycloaddition with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/H₂O).

- Racemic resolution via chiral chromatography if enantiopure forms are required .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Primary Tools :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., oxolane ring protons at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing; SHELXL refinement is standard for small molecules .

- IR Spectroscopy : Confirms amine (–NH₂) and triazole (C=N) stretches .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

- Targets :

- Kinases/Enzymes : The triazole moiety mimics purine scaffolds, enabling ATP-binding site interactions .

- GPCRs : The oxolane ring’s conformational rigidity may complement receptor binding pockets .

- Validation : Competitive binding assays (e.g., FRET-based) and molecular docking (AutoDock Vina) predict affinity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what chiral stationary phases (CSPs) are effective?

- Resolution Methods :

- Chiral HPLC : Use CSPs like Chiralpak IA (amylose tris-3,5-dimethylphenylcarbamate) with hexane/IPA mobile phases .

- Supercritical Fluid Chromatography (SFC) : CO₂/ethanol gradients resolve enantiomers faster than HPLC .

- Challenges : Baseline separation requires fine-tuning column temperature and modifier polarity due to the compound’s polar functional groups.

Q. What computational approaches model the compound’s interaction with biological targets?

- Strategies :

- Docking Simulations : AutoDock or Glide predict binding modes to kinases (e.g., EGFR) .

- Molecular Dynamics (MD) : GROMACS simulations assess stability of triazole-enzyme hydrogen bonds over 100-ns trajectories .

- Validation : Correlate computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. How can contradictory data in biological activity assays be addressed?

- Root Causes :

- Purity Issues : HPLC-MS detects impurities >0.5% that may skew results .

- Solubility Limitations : Use DMSO stocks ≤1% v/v to avoid aggregation in cell-based assays .

- Mitigation : Validate activity across multiple assays (e.g., fluorescence polarization, SPR) and orthogonal cell lines .

Q. What strategies improve pharmacokinetic properties while retaining bioactivity?

- Structural Modifications :

- Lipophilicity : Introduce fluorine at the oxolane C3 position (cf. difluoromethyl analogs in ).

- Metabolic Stability : Replace labile protons with deuterium (deuterated amine analogs) .

- In Silico ADMET : SwissADME predicts BBB permeability and CYP450 metabolism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.